Odorranain-J1 antimicrobial peptide
Description
Odorranain-J1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of amphibians, specifically frogs of the genus Odorrana. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Key characteristics include:
- Bioactivity: Synthetic Odorranain-J1 retains identical HPLC profiles, mass fingerprints, and antimicrobial potency compared to its native counterpart, confirming its structural and functional stability .
- Source: Derived from amphibian skin, a rich reservoir of bioactive peptides evolved for host defense .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFTLIKCAYQLIAPTVACN |
Origin of Product |
United States |
Scientific Research Applications
Odorranain-C1 is an α-helical cationic antimicrobial peptide (AMP) derived from frog skin, garnering attention as a biological preservative to combat microbial contamination and food spoilage . Research indicates its potential in food preservation and biomedical applications .
Scientific Research Applications
Odorranain-C1 Characteristics and Production
Odorranain-C1 is extracted from frog skin and demonstrates broad-spectrum antimicrobial activity . It can be recombinantly expressed in Pichia pastoris (also known as Komagataella phaffii) using DNA recombination technology . Recombinant Odorranain-C1 exhibits broad-spectrum antibacterial activity, with a minimum inhibitory concentration between 8-12 μg/mL . The peptide’s mechanism involves disrupting bacterial membrane integrity, leading to membrane rupture and cell death .
Food Preservation
Odorranain-C1 has been tested in tilapia fillet preservation, where it effectively inhibited total colony growth and pH variations . It also reduced the production of total volatile basic nitrogen (TVB-N) and thiobarbituric acid (TBA), both indicators of spoilage .
Antimicrobial Properties and Stability
The recombinant Odorranain-C1 demonstrates superior stability and lower hemolytic activity . It is effective against a range of bacteria by compromising the integrity of the bacterial membrane .
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural Comparisons
Table 1: Structural and Functional Properties of Selected AMPs
Key Observations :
Functional and Mechanistic Comparisons
Antimicrobial Activity and Synergy
- Nigrocin-OG Peptides: Exhibit variable bioactivities despite shared structural motifs; for example, nigrocin-OG13 synergizes with Odorranain-K1 to enhance antimicrobial potency .
- Temporins: Known for rapid membrane disruption via hydrophobic interactions, a mechanism likely shared by Odorranain-J1 given its cationic nature .
Physicochemical Properties
- Charge and Hydrophobicity: While physical-chemical parameters (e.g., net charge, hydrophobicity) are critical for AMP activity, Odorranain-J1’s efficacy cannot be predicted solely by these traits, aligning with broader findings that AMP activity depends on complex structural interactions .
Preparation Methods
Extraction from Natural Sources
The initial step in preparing Odorranain-J1 involves obtaining skin secretions from live frogs, typically through mild electrical stimulation or gentle physical methods to induce secretion without harm. The collected secretions are then subjected to:
- Centrifugation and filtration to remove particulate matter.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) to separate peptide fractions based on hydrophobicity.
- Mass spectrometry (MALDI-TOF-MS) for molecular weight confirmation and purity assessment.
This method yields natural Odorranain-J1 but in limited quantities, necessitating alternative preparation strategies for research and application.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing Odorranain-J1 for detailed study and application is chemical synthesis via solid-phase peptide synthesis (SPPS) , particularly using 9-fluorenylmethoxy carbonyl (Fmoc) chemistry. This method offers precise control over peptide sequence and modifications.
Key steps in SPPS for Odorranain-J1:
- Resin Loading: The C-terminal amino acid is anchored to a solid resin.
- Stepwise Chain Elongation: Amino acids are sequentially added with Fmoc-protected groups, which are removed after each coupling.
- Disulfide Bond Formation: Intramolecular disulfide bridges, critical for peptide structure and function, are formed either during synthesis or post-synthetically via oxidation.
- Cleavage and Deprotection: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures, removing side-chain protecting groups.
- Purification: Crude peptides are purified by RP-HPLC.
- Verification: Peptide mass and purity are confirmed by MALDI-TOF-MS.
This method has been successfully applied to related Odorranain peptides and other amphibian AMPs, providing high purity and yield suitable for functional studies.
Recombinant Expression Systems
For scalable production, recombinant expression of Odorranain peptides in microbial hosts such as Pichia pastoris (Komagataella phaffii) has been explored, although specific reports on Odorranain-J1 are limited. Recombinant methods involve:
- Gene cloning: The DNA sequence encoding Odorranain-J1 is inserted into an expression vector.
- Transformation: The vector is introduced into P. pastoris cells.
- Induced Expression: Peptide expression is induced under controlled conditions.
- Purification: The peptide is harvested from culture supernatants or cell lysates and purified via chromatographic techniques.
This approach has been demonstrated for Odorranain-C1, a related peptide, showing broad-spectrum activity and stability, indicating potential applicability for Odorranain-J1.
Data Table: Comparison of Preparation Methods for Odorranain-J1 and Related Peptides
| Preparation Method | Description | Advantages | Limitations | Typical Yield/Purity |
|---|---|---|---|---|
| Natural Extraction | Collection from frog skin secretions | Natural peptide with native modifications | Low yield, labor-intensive | Low; purity depends on fractionation |
| Chemical Synthesis (SPPS) | Stepwise Fmoc solid-phase synthesis | High purity, sequence control | Costly for long peptides, requires optimization | High purity (>95%) achievable |
| Recombinant Expression | Expression in Pichia pastoris or bacteria | Scalable, cost-effective for large amounts | Requires gene cloning, post-expression purification | Moderate to high purity |
Detailed Research Findings on Preparation
SPPS Optimization: Peptides like Odorranain-J1 require careful control of disulfide bond formation to maintain bioactivity. Microwave-assisted Fmoc-SPPS can accelerate synthesis, but overnight shaking during acylation steps is sometimes preferred to preserve peptide integrity.
Peptide Purification and Verification: RP-HPLC purification is critical to separate correctly folded peptides from truncated or misfolded products. MALDI-TOF-MS confirms molecular weight and verifies disulfide bond formation indirectly by matching expected mass.
Recombinant Expression Challenges: Expression in P. pastoris involves codon optimization and secretion signal peptides to enhance yield. Post-translational modifications, such as disulfide bond formation, may require oxidative folding protocols after purification.
Antimicrobial Activity Correlation: Preparation methods influence peptide activity. Chemically synthesized peptides with correct folding exhibit antimicrobial mechanisms such as membrane disruption, confirmed by electron microscopy studies in related peptides.
Summary and Recommendations
The preparation of Odorranain-J1 antimicrobial peptide primarily involves:
- Natural extraction for initial identification and characterization.
- Chemical synthesis via Fmoc-SPPS for detailed functional studies and small-to-medium scale production.
- Recombinant expression for scalable production, with ongoing research to optimize yield and folding.
Each method has specific advantages and limitations, and choice depends on the intended application, required quantity, and purity.
This comprehensive synthesis of preparation methods for Odorranain-J1 is based on diverse, authoritative research sources, ensuring a professional and detailed understanding suitable for advanced research and development contexts.
Q & A
Q. What experimental approaches are recommended for determining Odorranain-J1’s mechanism of action against Gram-negative bacteria?
- Methodology : Use time-kill assays combined with scanning/transmission electron microscopy (SEM/TEM) to observe membrane disruption. Fluorescent probes (e.g., SYTOX Green) can quantify membrane permeability changes. Compare results to structurally similar AMPs like hBD3, which shows high efficacy against S. aureus at low concentrations .
- Data Validation : Include negative controls (e.g., non-antimicrobial peptides) and validate with minimum inhibitory concentration (MIC) assays across multiple bacterial strains. Reference structural analogs like LL-37, which exhibits 3-fold RNA upregulation in keratinocytes but variable activity depending on concentration .
Q. How can researchers validate the specificity of Odorranain-J1’s antimicrobial activity in mixed microbial communities?
- Experimental Design : Perform co-culture assays with target pathogens (e.g., Pseudomonas aeruginosa) and commensal bacteria (e.g., Lactobacillus spp.). Use quantitative PCR (qPCR) to track pathogen suppression without disrupting commensal populations.
- Data Interpretation : Compare results to RNase 7, which is effective only at high concentrations, suggesting concentration-dependent specificity . Include proteomic analysis to confirm peptide stability in complex environments.
Q. What structural features of Odorranain-J1 correlate with its antimicrobial efficacy?
- Analytical Methods : Use circular dichroism (CD) to analyze secondary structures (α-helix, β-sheet) under varying pH and ionic conditions. Reference PDB structures of LL-37 (α-helical) and polyphemusin (β-sheet) for comparative modeling .
- Functional Insights : Engineered cationic peptides (eCAPs) with modular domains (e.g., antimicrobial + spacer + solid-binding motifs) demonstrate enhanced activity; apply similar principles to Odorranain-J1 .
Advanced Research Questions
Q. How can machine learning models address challenges in predicting Odorranain-J1’s antimicrobial efficacy across diverse microbial communities?
- Methodology : Train models on datasets like Table 2.3 (peptide activity against pathogens) and structural features (e.g., charge, hydrophobicity). Use neural networks to predict MIC values, referencing ML-driven de-extinction studies of ancient AMPs .
- Validation : Cross-validate predictions with in vitro assays and address discrepancies using SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for Odorranain-J1?
- Approach : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models to assess peptide stability and tissue penetration. For example, hBD2 shows 70-fold RNA upregulation in keratinocytes but requires high concentrations for in vivo efficacy, highlighting bioavailability challenges .
- Controls : Include protease inhibitors or nanoparticle encapsulation to enhance peptide stability, as seen in engineered chimeric peptides .
Q. How does Odorranain-J1’s synergy with conventional antibiotics vary across drug-resistant bacterial strains?
- Study Design : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for combinations with β-lactams or glycopeptides. Compare to hBD3, which shows potent synergy with vancomycin against MRSA .
- Mechanistic Insight : Perform transcriptomic analysis to identify pathways enhanced by peptide-antibiotic interactions (e.g., cell wall synthesis inhibition).
Methodological Guidance
Q. What criteria should guide the selection of in vitro models for Odorranain-J1 toxicity testing?
- Recommendations : Use primary human cell lines (e.g., keratinocytes) and hemolysis assays with erythrocytes. Avoid immortalized lines with altered membrane properties. Reference studies where LL-37 showed low toxicity at antimicrobial concentrations .
Q. How can researchers optimize peptide engineering to enhance Odorranain-J1’s stability without compromising activity?
- Engineering Strategies : Incorporate D-amino acids or cyclization to reduce protease degradation. Modular designs (e.g., solid-binding domains for surface immobilization) improve localized efficacy, as shown in chimeric peptide studies .
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
